

# chemical structure of Triplatin tetranitrate

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An In-depth Technical Guide to the Chemical Structure of **Triplatin** Tetranitrate

### Introduction

**Triplatin** tetranitrate, also known by its developmental code BBR3464, is a trinuclear platinum(II) complex that represented a significant evolution in the design of platinum-based anticancer agents.[1] As the first non-classical platinum compound to advance to human clinical trials, its unique structure was engineered to overcome the limitations of earlier drugs like cisplatin, particularly in circumventing tumor resistance.[1][2] This document provides a detailed examination of the chemical structure of **Triplatin** tetranitrate, its synthesis, characterization, and its mechanism of interaction with its primary biological target, DNA.

# **Chemical Structure and Properties**

**Triplatin** tetranitrate is a cationic, polynuclear platinum compound characterized by three platinum(II) centers linked by flexible diamine ligands.[3][4] This arrangement is fundamentally different from the mononuclear structure of cisplatin. The central platinum atom is coordinated by two bridging 1,6-hexanediamine ligands, which in turn connect to two terminal platinum atoms. Each platinum center generally adopts a square-planar coordination geometry, a common feature for Pt(II) complexes.[1]

The complete chemical entity consists of the complex cation [ $\{trans-Pt(NH_3)_2Cl\}_2(\mu-H_2N(CH_2)_6NH_2)_2\{Pt(NH_3)_2\}]^{4+}$  and four nitrate anions  $(NO_3^-)$  to balance the charge.

A skeletal representation of the **Triplatin** cation is shown below:

Skeletal formula of Triplatin tetranitrate Figure 1: Skeletal formula of the **Triplatin** cation.[5]



## **Physicochemical Data**

The fundamental properties of **Triplatin** tetranitrate are summarized in the table below, compiled from comprehensive chemical databases.

Property	Value
IUPAC Name	azane;bis(hexane-1,6-diamine);tris(platinum(2+));dichloride;tetranitrate [3]
Synonyms	BBR3464, BBR-3464[1][3]
Molecular Formula	C12H50Cl2N14O12Pt3[3]
Molecular Weight	1238.8 g/mol [1][3]
Stereochemistry	Achiral[6]

### **Mechanism of Action: DNA Interaction**

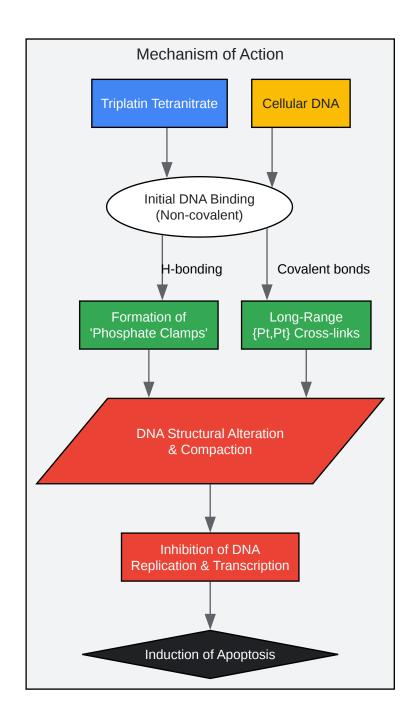
The primary mechanism of action for **Triplatin** involves binding to cellular DNA, leading to the inhibition of critical processes like replication and transcription.[4][7] Its unique trinuclear structure allows for a distinct mode of DNA binding compared to cisplatin.

Key features of its interaction include:

- Long-Range Cross-links: The considerable distance of approximately 2.5 nm between the terminal platinum centers enables the formation of long-range intra- and interstrand crosslinks on the DNA.[1]
- Phosphate Clamps: The amine groups on the platinum centers form strong, non-covalent hydrogen bonds with the phosphate oxygen atoms of the DNA backbone. This interaction, termed a "phosphate clamp," helps to stabilize the binding and can occur in the minor groove.[1][8]
- DNA Compaction: The binding of **Triplatin** induces significant structural changes in the DNA double helix, including bending and, notably, drastic DNA compaction. This feature is distinct



from the effects of cisplatin and contributes to its cytotoxicity, even in cell lines resistant to other platinum drugs.[1][7]



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Caption: Logical workflow of **Triplatin**'s mechanism of action on cellular DNA.

# **Experimental Protocols**



## **Synthesis of a Trinuclear Platinum Complex**

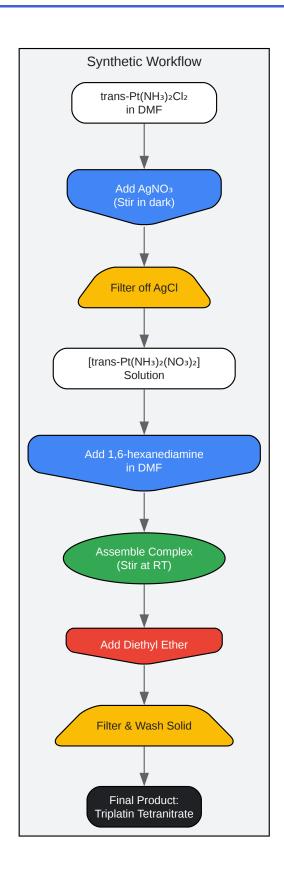
The synthesis of **Triplatin** and its analogues is a multi-step process that relies on the principles of coordination chemistry, particularly the trans effect, to direct the substitution of ligands on the square-planar Pt(II) centers.[1][8] The following is a representative protocol adapted from the synthesis of a **Triplatin** derivative.[8]

Materials:trans-diamminedichloroplatinum(II) (transplatin), silver nitrate (AgNO₃), 1,6-hexanediamine, dimethylformamide (DMF), diethyl ether (Et₂O).

#### Workflow:

- Chloride Abstraction: A solution of trans-diamminedichloroplatinum(II) in anhydrous DMF is treated with two equivalents of AgNO<sub>3</sub>. The mixture is stirred overnight in the dark to facilitate the precipitation of silver chloride (AgCl).
- Filtration: The precipitated AgCl is removed by filtration, yielding a DMF solution of the dinitrate platinum precursor, [trans-Pt(NH<sub>3</sub>)<sub>2</sub>(NO<sub>3</sub>)<sub>2</sub>].
- Ligand Addition (Bridging): The filtrate is cooled (e.g., to -30°C), and a solution of 1,6-hexanediamine in DMF is added dropwise. This step forms the central part of the trinuclear complex.
- Ligand Addition (Terminal): A separate reaction vessel containing a mono-activated platinum precursor (prepared similarly) is combined with the central unit to complete the trinuclear structure.
- Precipitation and Isolation: The final product is precipitated from the DMF solution by the addition of a non-polar solvent like diethyl ether. The resulting solid is collected by filtration, washed with cold ether, and dried under vacuum.





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Caption: A generalized workflow for the synthesis of **Triplatin** tetranitrate.



### **Characterization Methods**

Confirmation of the structure and purity of synthesized **Triplatin** tetranitrate requires a combination of spectroscopic and analytical techniques.[1]

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - ¹H NMR: Used to confirm the presence of the amine (N-H) and alkyl (C-H) protons of the hexanediamine linkers. Typical chemical shifts for N-H protons are in the 2.5 - 4.0 ppm range, while C-H protons appear between 1.0 - 3.0 ppm.[1]
  - <sup>195</sup>Pt NMR: This technique is highly sensitive to the coordination environment of the platinum centers. For trinuclear Pt(II) complexes, signals are often observed in the -2000 to -2500 ppm range, providing insight into the number of distinct platinum environments.[1]
     For an azido-derivative of **Triplatin**, a <sup>195</sup>Pt NMR signal was reported at -2671 ppm.[8]
- Vibrational Spectroscopy (IR & Raman):
  - Infrared (IR) and Raman spectroscopy are used to identify the vibrational modes of the ligands (ammine, hexanediamine) and the metal-ligand bonds.[1] Key vibrational bands for a **Triplatin** analogue include N-H stretches (~3200 cm<sup>-1</sup>) and C-H stretches (~2900 cm<sup>-1</sup>).
     [8]
- Elemental Analysis:
  - This combustion analysis method determines the percentage composition of carbon (C), hydrogen (H), and nitrogen (N). The results are compared against the calculated theoretical values based on the molecular formula to verify the stoichiometry and purity of the compound.[1]



Technique	Observation	Interpretation
¹H NMR	Signals at ~2.5-4.0 ppm & ~1.0-3.0 ppm[1]	Confirms N-H and C-H protons from ammine and diamine ligands.
<sup>195</sup> Pt NMR	Signal at ~ -2500 ppm[1]	Indicates Pt(II) in a specific coordination sphere.
IR Spectroscopy	Bands at ~3200 cm <sup>-1</sup> & ~2900 cm <sup>-1</sup> [8]	Corresponds to N-H and C-H stretching vibrations.
Elemental Analysis	Experimental %C, H, N	Matches calculated values, confirming stoichiometric formula.[1][8]

## Conclusion

**Triplatin** tetranitrate stands as a pivotal molecule in the development of platinum-based therapeutics. Its sophisticated trinuclear structure, which facilitates novel DNA binding modes such as long-range cross-linking and phosphate clamping, allows it to be active in cancer cell lines that have developed resistance to simpler platinum drugs. The synthetic and characterization protocols outlined herein provide the foundational framework for the study of this and other complex polynuclear coordination compounds in the field of medicinal inorganic chemistry.

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